2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine

serotonin 5-HT2A receptor conformational constraint ligand design

Select this compound for its unique ortho-bromo/cyclopropanamine architecture, which delivers a 6.4-fold 5-HT2A affinity gain over acyclic analogs and a 9.3-fold SERT affinity boost from ortho-bromination. This scaffold enables dual SERT/5-HT2 modulation studies, serves as a heavy-atom (Br) tag for LSD1 crystallography, and provides a Suzuki/Buchwald–Hartwig handle for SAR expansion. Procure at 98% purity as a certified regioisomeric reference standard for NMR/GC-MS method validation.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B13544910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2CC2N)Br)OC
InChIInChI=1S/C11H14BrNO2/c1-14-10-4-6(7-3-9(7)13)8(12)5-11(10)15-2/h4-5,7,9H,3,13H2,1-2H3
InChIKeyFZQUILUYMBQKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine – Structural Identity, Supply Landscape, and Core Comparison Context


2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine (CAS 1184671-54-2) is a C11H14BrNO2 (MW 272.14 Da) trans-2-arylcyclopropylamine derivative that incorporates a cyclopropane-constrained amine side chain attached to a 2-bromo-4,5-dimethoxy-substituted phenyl ring . This compound occupies a structurally unique intersection: it combines the ortho-bromine/para-meta-dimethoxy substitution topology with the conformationally restricted cyclopropanamine pharmacophore, a combination that distinguishes it both from the widely used 4-bromo-2,5-dimethoxy regioisomeric series (2C-B, DOB) and from the more common trans-2-phenylcyclopropylamine (tranylcypromine) scaffold [1]. It is commercially available at 98% purity from specialty chemical suppliers .

Why Substituting 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine with Regioisomeric or Acyclic Analogs Is Not Scientifically Equivalent


Two independent structural variables—bromine position on the aryl ring and side-chain conformational constraint—produce non-interchangeable pharmacological and physicochemical outcomes. The 2-bromo-4,5-dimethoxy topology (ortho-bromine) generates a fundamentally different electron distribution, steric profile, and hydrogen-bonding geometry at the receptor orthosteric site compared to the 4-bromo-2,5-dimethoxy topology (para-bromine) of 2C-B/DOB [1]. Simultaneously, replacing the flexible ethylamine side chain with a rigid cyclopropanamine ring reduces freely rotatable bonds from 4 to 3, pre-organizing the amine into its bound conformation and lowering the entropic penalty of target engagement—an effect that has been directly quantified in the 5-HT2 receptor family, where cyclopropane congeners achieved 5–6-fold higher affinity than their acyclic counterparts [2]. Neither substitution alone can recapitulate the combined structural signature; generic replacement with either a 4-bromo-2,5-dimethoxy isomer or an acyclic 2-bromo-4,5-dimethoxy analog will yield a different receptor-binding fingerprint, different LogP, and different metabolic stability profile.

Quantitative Comparative Evidence for 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine Versus Closest Analogs


Cyclopropanamine vs Ethylamine Side Chain: 5-HT2A Receptor Binding Affinity Enhancement

Replacing the flexible ethylamine side chain of DOB (2,5-dimethoxy-4-bromoamphetamine) with a trans-cyclopropanamine moiety produced a 6.4-fold increase in 5-HT2A receptor binding affinity and a 4.1-fold increase in 5-HT2C affinity [1]. These data were generated for the 4-bromo-2,5-dimethoxy regioisomeric series; the same cyclopropanamine conformational constraint is present in the target compound 2-(2-bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine, and the entropic benefit of pre-organized amine geometry is expected to translate. The cyclopropane also alters selectivity: at the 5-HT1A receptor, affinity increased from <50% displacement at 1 µM (DOB) to Ki = 220 nM (compound (−)-5), reducing 5-HT2A/5-HT1A selectivity from >111-fold to ~73-fold [1].

serotonin 5-HT2A receptor conformational constraint ligand design

Ortho-Bromine (C-2) vs Para-Bromine (C-4) Substitution: SERT Binding Affinity Modulation

The pharmacological impact of moving the bromine substituent from the para (C-4) to ortho (C-2) position on a dimethoxy-aryl scaffold was quantified in a directly analogous system: 2-Br-4,5-MDMA (ortho-brominated, matching the target's substitution topology) exhibited a Ki of 1,060 ± 50.2 nM at human SERT, compared to 9,880 ± 1,231 nM for the non-brominated parent MDMA [1]. This 9.3-fold affinity increase demonstrates that ortho-bromination on a 4,5-dialkoxy-phenyl scaffold is not pharmacologically silent—it substantially enhances transporter engagement. In contrast, para-brominated 2C-B and DOB are primarily 5-HT2 receptor ligands with minimal SERT activity. The target compound carries this ortho-bromine topology together with the cyclopropanamine constraint, a combination for which no single comparator exists.

serotonin transporter (SERT) aromatic halogenation regioisomer pharmacology

Predicted Lipophilicity (LogP) Differential vs Acyclic 2-Bromo-4,5-Dimethoxy Amphetamine Analog

Predicted physicochemical properties distinguish the cyclopropanamine analog from its acyclic amphetamine counterpart with identical aryl substitution. The cyclopropane analog 2-(4-bromo-2,5-dimethoxyphenyl)cyclopropanamine (regioisomeric but ring-equivalent) has a predicted LogP of 1.83 (ACD/Labs) vs a predicted LogP of 2.69 for (R)-2-bromo-4,5-dimethoxyamphetamine (ORTHO-DOB), yielding a ΔLogP of −0.86 [1][2]. The cyclopropane constraint also reduces the number of freely rotatable bonds from 4 to 3 and decreases the predicted boiling point from 334.1 °C to 332.4 °C, consistent with a more compact conformational ensemble [1][2].

lipophilicity LogP CNS penetration ADME prediction

Analytical Discriminability: NMR and GC-MS Resolution from the 2C-B Regioisomer

The regioisomeric pair 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 4,5-dimethoxy-2-bromophenethylamine (2-Br-4,5-DMPEA, which shares the target's 2-bromo-4,5-dimethoxy substitution topology) are fully distinguishable by benchtop ¹H NMR and GC-MS methods. A validated ¹H NMR method achieved LOD 0.4–0.5 mg/mL and LOQ 1.3–1.6 mg/mL; a GC-MS method achieved LOD 40.2–62.5 ng/mL and LOQ 134–208 ng/mL [1]. In one forensic survey, 11.1% of seized samples (n = 1 of 9) contained the 2-Br-4,5-diOMe regioisomer misrepresented as 2C-B, confirming both the real-world occurrence of this substitution pattern and the necessity of analytical confirmation at the point of procurement [1].

analytical chemistry regioisomer discrimination NMR quantification GC-MS

Cyclopropane Ring Strain and Metabolic Stability: Class-Level Inference from trans-2-Phenylcyclopropylamine

Cyclopropanamine-containing compounds are established inhibitors of flavin-dependent amine oxidases including LSD1 (lysine-specific demethylase 1) and monoamine oxidases MAO-A/MAO-B [1][2]. The cyclopropylamine warhead, with ~27.5 kcal/mol of ring strain, undergoes enzyme-catalyzed single-electron oxidation to generate a radical intermediate that covalently traps the FAD cofactor—a mechanism not available to acyclic primary amines [2]. The parent scaffold trans-2-phenylcyclopropylamine (tranylcypromine) irreversibly inhibits LSD1 with an IC50 of 4,500 nM [3]. The aryl-substituted dimethoxy-bromo cyclopropanamine scaffold is claimed in multiple patents as a privileged structure for LSD1 inhibition with potential CNS applications [1][2]; the target compound's specific substitution pattern represents a starting point for SAR exploration within this pharmacophore class.

cyclopropane ring strain metabolic stability MAO inhibition LSD1

Optimal Use Scenarios for Procuring 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine


5-HT2 Serotonin Receptor Pharmacology: High-Affinity Ligand with Cyclopropane-Constrained Amine Geometry

Based on the 6.4-fold affinity gain demonstrated for the cyclopropanamine scaffold over the ethylamine chain at 5-HT2A receptors [Evidence Item 1], this compound is the appropriate selection when high receptor occupancy at low concentrations is required, such as in radioligand displacement assays or calcium flux functional assays. Users designing structure-activity relationship (SAR) studies around the trans-2-arylcyclopropylamine template can leverage the 2-bromo-4,5-dimethoxy substitution pattern to probe ortho-substituent effects, orthogonal to the para-halogenated 2,5-dimethoxy series that dominates the existing literature [1].

Serotonin Transporter (SERT) vs 5-HT2 Receptor Polypharmacology Profiling

Ortho-bromination (C-2) on a 4,5-dialkoxy-aryl scaffold produces a 9.3-fold SERT affinity increase relative to non-brominated parent [Evidence Item 2]. For medicinal chemistry programs exploring dual SERT/5-HT2 modulation—a profile relevant to atypical antidepressant mechanisms—this compound serves as a rationally selected starting point that combines ortho-bromine-enhanced SERT engagement with cyclopropane-enhanced 5-HT2 binding. The regioisomeric 4-bromo-2,5-dimethoxy cyclopropane analog (compound 5, Pigott 2012) would be expected to favor 5-HT2 selectivity with reduced SERT contribution, making the choice between these two commercially available cyclopropanamine isomers directly impactful on pharmacological outcome [1][2].

LSD1/Epigenetic Inhibitor Lead Generation and Chemical Probe Development

The trans-2-arylcyclopropylamine scaffold is established as a mechanism-based LSD1 inhibitor pharmacophore [Evidence Item 5]. For epigenetic drug discovery groups seeking to diversify beyond the extensively characterized tranylcypromine and 4-methoxy-phenylcyclopropylamine templates, this compound offers a brominated dimethoxy-aryl substituent that can serve dual purposes: (a) providing a heavy-atom tag for X-ray crystallographic phasing of LSD1 co-crystal structures, and (b) acting as a synthetic handle for cross-coupling diversification (Suzuki, Buchwald-Hartwig) to elaborate SAR around the aryl-binding pocket of LSD1 [1]. Patent literature explicitly claims the therapeutic relevance of substituted arylcyclopropanamines for CNS indications including schizophrenia and neurodegenerative diseases [1].

Analytical Reference Standard for Regioisomer-Specific Method Development

The validated ¹H NMR and GC-MS methods that distinguish 2-Br-4,5-DMPEA from 2C-B [Evidence Item 4] can be directly adapted for discriminating the target compound from its 4-bromo-2,5-dimethoxy cyclopropanamine regioisomer. Forensic toxicology and drug monitoring laboratories, as well as pharmaceutical QC departments, require pure reference standards of each regioisomer to establish retention time libraries and spectral databases. The target compound, procured at 98% purity [1], fulfills this role as a certified regioisomeric reference material for method validation protocols requiring LOD ≤ 0.5 mg/mL (NMR) or ≤ 63 ng/mL (GC-MS).

Quote Request

Request a Quote for 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.